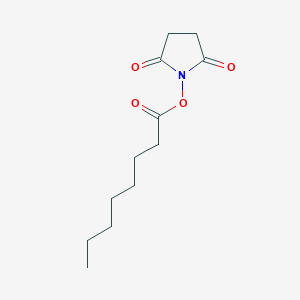

2,5-Dioxopyrrolidin-1-YL octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJVSXYBFAVPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dioxopyrrolidin-1-YL Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dioxopyrrolidin-1-YL octanoate, also known as N-octanoyloxysuccinimide or succinimidyl octanoate, is an amine-reactive chemical compound widely utilized in the fields of bioconjugation, drug delivery, and surface modification of materials. Its structure features an octanoate moiety linked to a N-hydroxysuccinimide (NHS) ester. This NHS ester functionality allows for the efficient and specific formation of stable amide bonds with primary amino groups present on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. The octanoate component, a saturated eight-carbon fatty acid, imparts a hydrophobic character to the molecule, which can be leveraged in applications such as the creation of self-assembling nanoparticles or for enhancing cell membrane permeability of conjugated molecules.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and data relevant to researchers in the life sciences.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| Molecular Weight | 241.28 g/mol | [1] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) octanoate | [1] |

| CAS Number | 14464-30-3 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 61-63 °C | [2] |

| Boiling Point | 333.2 ± 25.0 °C (predicted) | [2] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform), reacts with water | |

| Stability | Moisture-sensitive; hydrolyzes in aqueous solutions, especially at alkaline pH |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of octanoic acid with N-hydroxysuccinimide (NHS). A common and efficient method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid group of octanoic acid, facilitating its reaction with NHS.

Reaction Mechanism

The synthesis proceeds via a DCC-mediated coupling reaction. DCC activates the carboxyl group of octanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, leading to the formation of the desired NHS ester and the byproduct, dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration.

Experimental Protocol: DCC/NHS Esterification of Octanoic Acid

Materials:

-

Octanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve octanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Slowly add the DCC solution dropwise to the stirred solution of octanoic acid and NHS over a period of 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white crystalline solid.

Spectral Data (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | s | 4H | -CH₂-CH₂- (succinimide ring) |

| ~2.60 | t | 2H | -CH₂-C=O (octanoate) |

| ~1.75 | p | 2H | -CH₂-CH₂-C=O (octanoate) |

| ~1.30 | m | 8H | -(CH₂)₄- (octanoate) |

| ~0.90 | t | 3H | -CH₃ (octanoate) |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~171.0 | C=O (ester) |

| ~169.0 | C=O (succinimide) |

| ~34.0 | -CH₂-C=O (octanoate) |

| ~31.5 | -CH₂- (octanoate) |

| ~29.0 | -CH₂- (octanoate) |

| ~25.5 | -CH₂-CH₂- (succinimide ring) |

| ~25.0 | -CH₂- (octanoate) |

| ~22.5 | -CH₂- (octanoate) |

| ~14.0 | -CH₃ (octanoate) |

Predicted FT-IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkane) |

| ~1815, ~1785 | Strong | C=O stretching (succinimide imide) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1370 | Medium | C-N stretching |

| ~1210 | Strong | C-O stretching (ester) |

Predicted Mass Spectrum (ESI-MS)

In positive ion mode electrospray mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 242.14. Adducts with sodium [M+Na]⁺ at m/z 264.12 and potassium [M+K]⁺ at m/z 280.10 may also be observed.

Applications and Experimental Workflows

This compound is a versatile reagent in bioconjugation and materials science. Its primary application lies in the covalent modification of primary amines.

Protein and Peptide Labeling

The NHS ester of succinimidyl octanoate reacts efficiently with the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins and peptides. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure that the primary amines are deprotonated and thus nucleophilic.

References

An In-depth Technical Guide on the Mechanism of Action of 2,5-Dioxopyrrolidin-1-yl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Amine-Reactive Crosslinking

2,5-Dioxopyrrolidin-1-yl octanoate, also known as N-octanoyloxysuccinimide or succinimidyl caprylate, is primarily utilized as a chemical tool in biological research rather than a therapeutic agent with a specific pharmacological mechanism of action.[1] Its "mechanism of action" lies in the reactivity of its N-hydroxysuccinimide (NHS) ester group. This functional group is highly susceptible to nucleophilic attack by primary amines, such as those found on the side chains of lysine residues in proteins or on the surface of amine-modified materials.[2][3][4]

The reaction results in the formation of a stable amide bond, covalently linking the octanoate moiety to the amine-containing molecule. The N-hydroxysuccinimide group is released as a byproduct. This process is a cornerstone of bioconjugation, enabling the labeling, crosslinking, and modification of biomolecules.[2][3][4]

Chemical Reaction Pathway

The fundamental mechanism involves the nucleophilic acyl substitution of the NHS ester with a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. This is followed by the departure of the N-hydroxysuccinimide leaving group, which is stabilized by resonance, driving the reaction forward.

Caption: General reaction scheme of an NHS ester with a primary amine.

Applications in Biological Research

The amine-reactive nature of this compound and similar NHS esters makes them versatile reagents in various research and development applications:

-

Protein and Antibody Labeling: Covalent attachment of the octanoate's hydrocarbon tail can modify the physicochemical properties of proteins and antibodies, for instance, by increasing their lipophilicity.

-

Surface Modification: It can be used to functionalize surfaces that have been pre-treated to expose primary amine groups. This is particularly useful in the development of biosensors and immunoassays. For example, related amine-reactive esters have been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins.[3]

-

Linker Chemistry: While this compound itself is a simple labeling reagent, the NHS ester moiety is a fundamental component of more complex crosslinkers. For instance, a related compound, 2,5-dioxopyrrolidin-1-yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate, contains both an NHS ester to react with amines and a maleimide group to react with thiols, enabling the linkage of two different types of biomolecules.[4]

Experimental Workflow: A Generalized Protocol for Protein Labeling

The following is a generalized experimental workflow for labeling a protein with this compound. Specific conditions such as buffer composition, pH, reaction time, and temperature may need to be optimized for each specific application.

Caption: Generalized workflow for protein labeling with an NHS ester.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for the reaction kinetics of this compound with specific biomolecules. The efficiency and rate of the reaction are dependent on several factors, including:

| Factor | Effect on Reaction |

| pH | The reaction is most efficient at a pH between 7 and 9. At lower pH, the primary amines are protonated and less nucleophilic. At higher pH, the NHS ester is more susceptible to hydrolysis. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to protein denaturation and increased hydrolysis of the NHS ester. |

| Concentration of Reactants | Higher concentrations of the protein and the NHS ester will increase the rate of conjugation. |

| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step. |

Detailed Experimental Protocols

Detailed, specific experimental protocols for the use of this compound are typically application-dependent and developed in-house by researchers. However, a generalized protocol for labeling a generic protein is provided below.

Objective: To covalently attach an octanoate group to primary amines on a protein of interest (POI).

Materials:

-

Protein of Interest (POI) in an amine-free buffer (e.g., 1X Phosphate Buffered Saline, pH 7.4)

-

This compound (CAS 14464-30-3)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes with appropriate molecular weight cutoff, size-exclusion chromatography column)

Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be done immediately before use due to the moisture sensitivity of the NHS ester.

-

Ensure the POI is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

-

-

Conjugation Reaction:

-

Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A starting point is often a 10- to 20-fold molar excess.

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by dialysis against an appropriate buffer (e.g., PBS) or by using a size-exclusion chromatography column.

-

-

Analysis and Storage:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry.

-

Assess the functional integrity of the labeled protein using an appropriate activity assay.

-

Store the purified conjugate under conditions that maintain the stability of the protein.

-

References

- 1. This compound | C12H19NO4 | CID 3542774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate, 1858242-47-3 | BroadPharm [broadpharm.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2,5-Dioxopyrrolidin-1yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate, 80307-12-6 | BroadPharm [broadpharm.com]

Navigating the Polarity Spectrum: A Technical Guide to the Solubility of NHS-Octanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-hydroxysuccinimide (NHS)-octanoate, a crucial amine-reactive chemical modification reagent. Understanding its behavior in various solvents is paramount for the successful design and execution of bioconjugation, labeling, and surface modification protocols. This document outlines the expected solubility profile based on its chemical structure, provides detailed experimental protocols for its handling and use, and presents logical workflows for its application in protein modification.

Core Concept: Understanding the Dual Nature of NHS-Octanoate Solubility

NHS-octanoate is an ester combining the polar N-hydroxysuccinimide (NHS) moiety with the nonpolar, eight-carbon octanoate chain. This amphipathic structure dictates its solubility, making it readily soluble in polar aprotic organic solvents while exhibiting poor solubility in aqueous solutions. The hydrophobic octanoate tail dominates its interaction with water, leading to limited miscibility.

Quantitative Solubility Data

While specific quantitative solubility data for NHS-octanoate is not extensively published, the following table summarizes the expected solubility based on the known properties of NHS esters and long-chain fatty acids. These values should be considered as estimations and may vary depending on the purity of the compound and the specific conditions of the solvent (e.g., water content).

| Solvent | Type | Expected Solubility Profile | Estimated Quantitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 20 mg/mL | Recommended for preparing high-concentration stock solutions. Use of anhydrous (dry) DMSO is critical to prevent hydrolysis of the NHS ester.[1][2] |

| Dimethylformamide (DMF) | Polar Aprotic | High | > 20 mg/mL | Another excellent solvent for stock solutions. It is crucial to use an amine-free grade of DMF, as contaminating amines can react with the NHS ester.[1][2][3] |

| Dichloromethane (DCM) | Nonpolar | Soluble | Likely > 10 mg/mL | Suitable for reactions where a non-polar organic medium is required. |

| Chloroform | Nonpolar | Soluble | Likely > 10 mg/mL | Similar to DCM, a viable non-polar solvent. |

| Acetone | Polar Aprotic | Moderately Soluble | 1-10 mg/mL | Can be used for dissolution, but may be less effective than DMSO or DMF for high concentrations. |

| Ethanol / Methanol | Polar Protic | Sparingly Soluble | < 1 mg/mL | The protic nature of these solvents can lead to solvolysis of the NHS ester over time. Not recommended for long-term storage of stock solutions. |

| Water / Aqueous Buffers | Polar Protic | Poorly Soluble / Insoluble | < 0.1 mg/mL | The long hydrocarbon chain of octanoate significantly limits aqueous solubility.[4] For reactions in aqueous buffers, a stock solution in a water-miscible organic solvent like DMSO or DMF should be prepared first.[2] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of NHS-Octanoate

Objective: To prepare a high-concentration stock solution of NHS-octanoate for use in bioconjugation reactions.

Materials:

-

NHS-octanoate

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Amine-free Dimethylformamide (DMF)

-

Vortex mixer

-

Inert gas (e.g., Argon or Nitrogen) - Optional but recommended

Methodology:

-

Equilibrate the vial of NHS-octanoate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of NHS-octanoate in a suitable microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or amine-free DMF to achieve the desired concentration (e.g., 10-20 mg/mL).

-

Vortex the tube until the NHS-octanoate is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

If the stock solution is to be stored, it is advisable to overlay the solution with an inert gas before sealing the vial to minimize exposure to air and moisture.

-

Store the stock solution at -20°C or -80°C in a desiccated environment. For optimal reactivity, it is best to use the stock solution immediately after preparation.

Protocol 2: General Procedure for Labeling Proteins with NHS-Octanoate in an Aqueous Buffer

Objective: To covalently attach the octanoate moiety to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Concentrated stock solution of NHS-octanoate in DMSO or DMF (from Protocol 1)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Ensure the protein solution is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable reaction buffer.

-

The concentration of the protein should be in the range of 1-10 mg/mL.

-

Calculate the required volume of the NHS-octanoate stock solution to achieve the desired molar excess over the protein. A molar excess of 10-20 fold is a common starting point.

-

While gently vortexing the protein solution, add the calculated volume of the NHS-octanoate stock solution dropwise. It is crucial that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture remains low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rocking.

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS-octanoate. Incubate for an additional 15-30 minutes.

-

Purify the labeled protein from excess reagents and by-products using a suitable method such as size-exclusion chromatography.

Mandatory Visualizations

Caption: Experimental workflow for protein labeling with NHS-octanoate.

Caption: Relationship between NHS-octanoate structure and its solubility.

References

Stability and Storage of 2,5-Dioxopyrrolidin-1-yl Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,5-Dioxopyrrolidin-1-yl octanoate, a commonly utilized N-hydroxysuccinimide (NHS) ester in bioconjugation and chemical synthesis. Understanding the factors that influence its stability is critical for ensuring experimental reproducibility and the successful development of novel therapeutics and research tools.

Core Concepts: The Chemistry of NHS Ester Stability

This compound, like other N-hydroxysuccinimide esters, is a valuable reagent due to its ability to efficiently react with primary amines to form stable amide bonds. However, this inherent reactivity also makes it susceptible to degradation, primarily through hydrolysis. This process involves the reaction of the ester with water, which cleaves the ester bond and renders the molecule inactive for its intended conjugation reaction.

The central challenge in working with NHS esters is that both the desired reaction with an amine (aminolysis) and the degradation reaction (hydrolysis) are nucleophilic attacks on the ester's carbonyl carbon. While primary amines are generally more potent nucleophiles than water, the high molar concentration of water in aqueous environments makes hydrolysis a significant competing reaction.

Factors Influencing the Stability of this compound

The stability of this compound is not an intrinsic constant but is highly dependent on its environment. The key factors that researchers must control are pH, temperature, and the presence of moisture.

pH

The pH of the solution is the most critical factor governing the rate of hydrolysis. The rate of NHS ester hydrolysis increases dramatically with increasing pH. This is because the concentration of the more nucleophilic hydroxide ion (OH⁻) increases at higher pH. While a slightly alkaline pH (typically 7.2-8.5) is necessary to ensure that the target primary amines are deprotonated and thus reactive, a pH above 9.0 can lead to rapid hydrolysis that outcompetes the desired aminolysis reaction.[1]

Temperature

Temperature also plays a significant role in the stability of NHS esters. As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is crucial to maintain low temperatures during storage and, when possible, during reactions to minimize degradation. Reactions are often performed at room temperature for a controlled period, but storage is recommended at colder temperatures. Hydrolysis is significantly slower at 4°C compared to room temperature.[2]

Moisture

The presence of moisture is a direct contributor to hydrolysis. NHS esters in their solid form are relatively stable but are highly susceptible to degradation if exposed to humidity. It is imperative to store the solid reagent in a desiccated environment to prevent the gradual loss of reactivity. When preparing stock solutions, anhydrous solvents should be used.

Quantitative Stability Data: Hydrolysis Half-life of NHS Esters

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | Room Temperature | 210 minutes |

| 8.5 | Room Temperature | 180 minutes |

| 8.6 | 4°C | 10 minutes |

| 8.6 | Room Temperature | ~10 minutes |

| 9.0 | Room Temperature | <10 minutes |

Note: This data is for the general class of NHS esters and should be used as an approximation for this compound.[3][4]

Recommended Storage and Handling

To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended:

-

Solid Form: The compound should be stored in a tightly sealed container in a freezer, ideally at -20°C, under an inert atmosphere.[5] A desiccator should be used to minimize exposure to moisture. Before opening the container, it is crucial to allow it to equilibrate to room temperature to prevent condensation of moisture onto the product.[6]

-

Stock Solutions: For preparing stock solutions, anhydrous (water-free) organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[2] It is critical to use a high-quality, amine-free grade of DMF. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and used as quickly as possible. For long-term storage, aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles and moisture introduction.

Experimental Protocols: Assessing NHS Ester Reactivity

A common method to assess the reactivity of an NHS ester is to measure the amount of the N-hydroxysuccinimide leaving group released upon hydrolysis. This can be quantified by spectrophotometry, as the NHS leaving group absorbs light in the 260-280 nm range.[6]

Protocol: Spectrophotometric Assay for NHS Ester Activity

Objective: To determine the remaining amine-reactive potential of a sample of this compound by measuring the increase in absorbance at ~260 nm after complete base-catalyzed hydrolysis.

Materials:

-

This compound sample

-

Anhydrous DMSO or DMF

-

Amine-free buffer, pH 7-8 (e.g., phosphate buffer)[6]

-

0.5-1.0 N NaOH[7]

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution: Dissolve a known concentration of the this compound in anhydrous DMSO or DMF.

-

Prepare a working solution: Dilute the stock solution in the amine-free buffer to a concentration that gives an initial absorbance reading below 1.0 at 260 nm.

-

Measure initial absorbance: Record the absorbance of the working solution at 260 nm. This is the "before hydrolysis" measurement.

-

Induce complete hydrolysis: To 1 mL of the working solution, add 100 µL of 0.5-1.0 N NaOH. Vortex the tube for 30 seconds.[6]

-

Measure final absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement should be taken within 1 minute, as the NHS leaving group can degrade in strong base over time.[6]

Interpretation of Results:

-

Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester is active.

-

Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance after adding NaOH, the NHS ester is already fully hydrolyzed and inactive.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the competing reaction pathways and a general workflow for stability assessment.

Caption: Competing reaction pathways for this compound.

Caption: Experimental workflow for assessing the stability of an NHS ester.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemicea.com [chemicea.com]

- 3. (2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | C23H31N3O8 | CID 333464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. (2,5-Dioxopyrrolidin-1-yl) 8-aminooxyoctanoate | C12H20N2O5 | CID 87119466 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of N-Hydroxysuccinimidyl-Octanoate with Primary Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules with high efficiency and specificity.[1][2] Among these reagents, N-hydroxysuccinimidyl-octanoate (NHS-octanoate) provides a medium-length C8 alkyl chain, offering a hydrophobic spacer arm that can be advantageous in specific applications, such as modulating solubility or interacting with lipid environments.

This technical guide provides a comprehensive overview of the core reaction between NHS-octanoate and primary amines. It details the reaction mechanism, critical kinetic parameters, key influencing factors, and standardized experimental protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively design, optimize, and troubleshoot bioconjugation strategies utilizing this versatile chemistry.

The Core Reaction: Mechanism and Kinetics

The reaction of an NHS ester with a primary amine is a robust and widely adopted method for forming stable amide bonds.[1] This process is central to various scientific fields, including proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs).[3]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][] The unprotonated primary amine (-NH₂), typically from the ε-amino group of a lysine residue or the N-terminus of a polypeptide, acts as a nucleophile.[1] It attacks the electron-deficient carbonyl carbon of the NHS ester, leading to the formation of a transient, unstable tetrahedral intermediate.[1][3] This intermediate then collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming a highly stable amide bond.[1][3]

Competing Reaction: Hydrolysis

The primary competing reaction in aqueous environments is the hydrolysis of the NHS ester.[3][5] The ester group can be attacked by water or hydroxide ions, leading to the formation of an inactive octanoate carboxylate and releasing NHS.[6] This hydrolysis reaction is highly pH-dependent and is a critical factor to control for achieving high conjugation efficiency.[5][7] Once hydrolyzed, the reagent is no longer reactive towards amines.[2][6]

Quantitative Data Summary

The efficiency of the conjugation is a kinetic competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis.[3] The following tables summarize critical quantitative data to facilitate experimental design.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.[3][6]

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [3][5][7] |

| 7.4 | Ambient | ~128-166 minutes | [8] |

| 8.0 | 4 | ~1 hour | [3] |

| 8.5 | Room Temperature | 125-180 minutes | [3] |

| 8.6 | 4 | 10 minutes | [5][7] |

| 9.0 | Room Temperature | ~5-9 minutes | [8] |

Table 2: Stability of the Formed Amide Bond

The resulting amide bond is highly stable under typical physiological conditions.

| Condition | Stability | Reference(s) |

| Physiological (pH 7.4, 37°C) | Highly stable, half-life of years | [1] |

| Acidic (pH < 3) | Susceptible to hydrolysis over time | [1] |

| Basic (pH > 10) | Susceptible to hydrolysis over time | [1] |

Key Factors Influencing the Reaction

Successful conjugation requires careful control of several experimental parameters that influence the balance between aminolysis and hydrolysis.

-

pH: This is the most critical parameter.[3]

-

Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired reaction.[3]

-

Optimal pH (7.2 - 8.5): This range provides a balance between having a sufficient concentration of unprotonated, nucleophilic amines and a manageable rate of ester hydrolysis.[5][6] The optimal pH is often cited as 8.3-8.5.[9][10]

-

High pH (>9.0): While the aminolysis reaction is very fast, the hydrolysis of the NHS ester becomes extremely rapid, which can significantly lower the overall yield of the conjugate.[8]

-

-

Temperature: Reactions can be performed from 4°C to room temperature (20-25°C).[3][5] Lowering the temperature to 4°C can be used to slow the rate of hydrolysis, which is particularly useful for sensitive proteins or when longer reaction times are required.[3]

-

Concentration: Higher concentrations of the amine-containing molecule and the NHS-octanoate reagent favor the desired bimolecular aminolysis reaction over the competing unimolecular hydrolysis.[3] Protein concentrations of 1-10 mg/mL are typical.[3]

-

Buffer Choice: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[3][5] Recommended buffers include phosphate, bicarbonate/carbonate, HEPES, and borate.[5]

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below is a representative protocol for labeling a protein with an NHS-octanoate reagent.

General Protocol for Protein Labeling

This protocol outlines the general steps for conjugating an NHS-octanoate reagent to a protein, such as an antibody.

Materials:

-

Protein of interest (e.g., antibody)

-

NHS-octanoate

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3 or 0.1 M phosphate buffer, pH 7.5-8.5.[5][9]

-

Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][11]

-

Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[3][5]

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) column or dialysis cassette.[3]

Procedure:

-

Prepare Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[3][12] Ensure any previous buffers containing amines (like Tris) are completely removed.[11]

-

Prepare NHS-Octanoate Stock Solution: Immediately before use, dissolve the NHS-octanoate in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Aqueous solutions of NHS esters are not stable and should be used immediately.[9]

-

Calculate Reagent Amount: Determine the volume of the NHS-octanoate stock solution needed to achieve the desired molar excess over the protein. A starting point is often a 10- to 20-fold molar excess.[3]

-

Initiate Reaction: Add the calculated volume of the NHS-octanoate stock solution to the protein solution while gently stirring or vortexing.[11] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[3]

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or for 2 hours to overnight at 4°C.[3][12] The incubation time may require optimization.

-

Quench Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.[3] This will consume any unreacted NHS-octanoate.

-

Purify the Conjugate: Remove unreacted NHS-octanoate, the NHS byproduct, and quenching reagents using size-exclusion chromatography (desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS).[3]

-

Characterize and Store: Determine the degree of labeling (DOL) and store the conjugate appropriately. For long-term storage, adding stabilizers like BSA and storing at 4°C or -20°C is recommended.[11]

Applications in Research and Drug Development

The conjugation of molecules via NHS-octanoate chemistry is fundamental to numerous applications. The octanoate spacer may be particularly useful for conjugating molecules intended to interact with or partition into lipid bilayers or hydrophobic pockets of proteins.

-

Antibody-Drug Conjugates (ADCs): NHS esters are widely used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[2]

-

Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins for use in immunoassays (like ELISA), flow cytometry, and microscopy.[13]

-

Immobilization: Covalently attaching proteins or peptides to surfaces for applications in biosensors and affinity chromatography.[14]

-

PEGylation: Modifying therapeutic proteins with polyethylene glycol (PEG) to improve their pharmacokinetic properties.[8]

-

Drug Delivery: The octanoate moiety itself is used in some prodrug formulations, such as laninamivir octanoate, to enhance drug properties.[15][16] While this is not a direct amine conjugation application, it highlights the utility of the octanoate group in drug development.

Conclusion

The reaction of NHS-octanoate with primary amines is a powerful and versatile tool for researchers and drug development professionals.[1] Its high efficiency, specificity, and the formation of stable amide bonds make it a premier choice for a wide range of bioconjugation applications.[2][] A thorough understanding of the reaction mechanism and the critical influence of parameters like pH, temperature, and concentration is paramount for success. By carefully controlling these conditions and employing robust purification and characterization methods, scientists can reliably produce well-defined bioconjugates for therapeutic, diagnostic, and research purposes.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. biotium.com [biotium.com]

- 12. glenresearch.com [glenresearch.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical efficacy of long-acting neuraminidase inhibitor laninamivir octanoate hydrate in postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis of 2,5-Dioxopyrrolidin-1-yl Octanoate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are invaluable reagents in bioconjugation and drug delivery, prized for their ability to form stable amide bonds with primary amines on biomolecules. However, the efficacy of these reactions is critically dependent on the stability of the NHS ester in aqueous environments, where it is susceptible to hydrolysis. This competing reaction can significantly lower conjugation yields and lead to variability in experimental outcomes. This technical guide provides an in-depth analysis of the hydrolysis of 2,5-dioxopyrrolidin-1-yl octanoate, a representative NHS ester with an eight-carbon alkyl chain, in aqueous solutions.

The Competing Reactions: Aminolysis versus Hydrolysis

The primary utility of this compound lies in its reaction with primary amines (aminolysis) to form a stable amide linkage. Concurrently, it can react with water (hydrolysis), which cleaves the ester bond and renders the molecule inactive for conjugation. The balance between these two competing pathways is heavily influenced by the reaction conditions, most notably pH.

While the aminolysis reaction is favored by the increased nucleophilicity of amines at higher pH, the rate of hydrolysis also accelerates under these conditions.[1][2] Therefore, a thorough understanding and control of the hydrolysis rate are paramount for optimizing bioconjugation protocols.

Quantitative Data on NHS Ester Hydrolysis

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

It is crucial for researchers to experimentally determine the precise hydrolysis rate of this compound under their specific experimental conditions.

Experimental Protocols for Determining Hydrolysis Rate

Two common methods for determining the rate of hydrolysis of NHS esters are UV-Vis spectrophotometry and acid-base titration.

Protocol 1: UV-Vis Spectrophotometric Method

This method monitors the increase in absorbance at approximately 260 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) leaving group upon hydrolysis.[4][5]

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Aqueous buffers of desired pH values (e.g., phosphate-buffered saline (PBS) at pH 7.4, sodium bicarbonate buffer at pH 8.5)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution: Dissolve a precisely weighed amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

-

Equilibrate buffer: Place the desired aqueous buffer in a quartz cuvette and allow it to equilibrate to the target temperature in the spectrophotometer.

-

Initiate the reaction: Add a small, known volume of the stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix rapidly and thoroughly by gentle inversion.

-

Monitor absorbance: Immediately begin recording the absorbance at 260 nm at regular time intervals.

-

Data analysis: Plot the absorbance at 260 nm against time. The initial rate of hydrolysis can be determined from the initial slope of the curve. The pseudo-first-order rate constant (k_obs) can be calculated from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The half-life can then be calculated as t½ = 0.693 / k_obs.

Protocol 2: Acid-Base Titration Method

This method quantifies the amount of octanoic acid produced during the hydrolysis of the ester.

Materials:

-

This compound

-

pH-stable aqueous buffer

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Ice bath

-

Burette, pipettes, and conical flasks

Procedure:

-

Initiate the hydrolysis reaction: Dissolve a known amount of this compound in a known volume of the aqueous buffer at the desired temperature. Start a timer immediately.

-

Take initial sample (t=0): Immediately withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask in an ice bath.

-

Titrate the sample: Add a few drops of phenolphthalein indicator and titrate the sample with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used.

-

Continue sampling: At regular time intervals, withdraw additional aliquots, quench them in an ice bath, and titrate with the NaOH solution.

-

Determine the endpoint (t=∞): To determine the volume of NaOH required for complete hydrolysis, either heat a separate aliquot of the reaction mixture to accelerate the reaction to completion or allow a sample to react for at least 10 half-lives before titration.

-

Data analysis: The concentration of the ester at each time point is proportional to (V∞ - Vt), where V∞ is the volume of NaOH used at the endpoint and Vt is the volume used at time t. A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k_obs, from which the rate constant and half-life can be calculated.

Reaction Pathway and Logical Relationships

The hydrolysis of this compound proceeds through a nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This is in competition with the desired aminolysis reaction.

Caption: Competing pathways for this compound in aqueous solution.

The experimental workflow to determine the hydrolysis rate can be visualized as follows:

Caption: Experimental workflow for determining the hydrolysis rate of an NHS ester.

By carefully considering the factors that influence the hydrolysis of this compound and by precisely measuring its rate of degradation, researchers can significantly improve the efficiency and reproducibility of their bioconjugation strategies.

References

- 1. rkmvccrahara.org [rkmvccrahara.org]

- 2. researchgate.net [researchgate.net]

- 3. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nitt.edu [nitt.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

safety data sheet for 2,5-Dioxopyrrolidin-1-YL octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dioxopyrrolidin-1-YL octanoate (CAS Number: 14464-30-3), a versatile reagent commonly utilized in bioconjugation, chemical synthesis, and various research applications. This document summarizes its key physicochemical properties, safety information, and provides detailed experimental protocols for its use.

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 14464-30-3 | PubChem[1] |

| Molecular Formula | C12H19NO4 | PubChem[1] |

| Molecular Weight | 241.29 g/mol | Pharmaffiliates |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) octanoate | PubChem[1] |

| Synonyms | Caprylic acid N-succinimidyl ester, N-Succinimidyl octanoate, Octanoic acid N-Succinimidyl Ester | PubChem[1] |

| Appearance | White powder | ChemWhat |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents like DMSO and DMF. | AAT Bioquest[2] |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich |

Safety and Hazard Information

| Hazard Category | GHS Hazard Statement | Precautionary Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |

| Aquatic Hazard (Long-term) | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. |

Note: This information is based on the general hazard profile of N-hydroxysuccinimide esters and may not be fully comprehensive for this specific compound. A substance-specific risk assessment should be conducted before use.

Experimental Protocols

This compound is an amine-reactive reagent, primarily used for the covalent modification of primary and secondary amines in proteins, peptides, and other biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts with amines to form a stable amide bond.

General Protocol for Protein Labeling with N-Succinimidyl Octanoate

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-9.0[2]

-

Purification column (e.g., size-exclusion chromatography) or dialysis cassette

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

-

Prepare Protein Solution:

-

Prepare NHS Ester Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]

-

-

Labeling Reaction:

-

Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point of a 10:1 to 20:1 molar excess of the ester is recommended.[2]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.

-

-

Quench Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted NHS ester and byproducts by size-exclusion chromatography, dialysis, or ultrafiltration.

-

The purified, labeled protein can be stored under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.

-

Applications in Drug Development

A notable application of this compound is in the synthesis of the drug Eliglustat . Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of Gaucher disease type 1.[3] In the synthesis of Eliglustat, the amine group of a key intermediate is acylated with octanoic acid using its N-hydroxysuccinimide ester form (this compound) to introduce the octanoyl side chain.[3]

Visualizations

Experimental Workflow: Protein Labeling

Caption: Workflow for protein labeling using an NHS ester.

Logical Relationship: Synthesis of Eliglustat Intermediate

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with NHS-Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein octanoylation is a post-translational modification involving the covalent attachment of an eight-carbon fatty acid, octanoic acid, to a protein. This lipid modification can significantly alter the protein's hydrophobicity, influencing its structure, localization, and interaction with other molecules. The most well-studied example of protein octanoylation is that of the hormone ghrelin, where this modification is essential for its biological activity.[1][2][3]

While enzymatic octanoylation is a specific cellular process, the chemical introduction of an octanoyl group onto a protein can be achieved using N-hydroxysuccinimidyl octanoate (NHS-octanoate).[4] This reagent reacts with primary amines on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[5][6] This method provides a valuable tool for researchers to investigate the effects of lipidation on protein function, create targeted drug delivery systems, and develop novel therapeutic proteins.

These application notes provide a detailed protocol for the chemical labeling of proteins with NHS-octanoate, along with information on its applications and methods for characterization.

Principle of the Reaction

The labeling reaction is based on the nucleophilic acyl substitution of the N-hydroxysuccinimide ester by a primary amine on the protein. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[5][6] The NHS-octanoate is dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and added to the protein solution in an appropriate buffer. The reaction results in the formation of a stable amide linkage between the octanoyl group and the protein, with the release of N-hydroxysuccinimide.

Applications in Research and Drug Development

The ability to chemically attach an octanoyl group to a protein opens up several avenues for research and development:

-

Mimicking Natural Post-Translational Modifications: Researchers can study the functional consequences of octanoylation on proteins that are not naturally modified in this way, potentially uncovering new biological roles for this lipid modification.

-

Modulating Protein-Membrane Interactions: The addition of a hydrophobic octanoyl chain can enhance the association of a protein with cellular membranes, which can be useful for studying membrane protein function or for targeting soluble proteins to the cell surface.

-

Improving Drug Delivery: Octanoylation can increase the half-life of therapeutic proteins in circulation by promoting binding to albumin. It can also be used to enhance the delivery of protein drugs across cellular membranes.

-

Developing Novel Bio-therapeutics: By altering the physicochemical properties of a protein, octanoylation can be used to create new protein-based drugs with improved efficacy and pharmacokinetic profiles.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

N-hydroxysuccinimidyl octanoate (NHS-octanoate)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

-

Spectrophotometer or protein concentration assay kit

Protocol for Protein Labeling with NHS-Octanoate

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS-octanoate.[7]

-

-

NHS-Octanoate Stock Solution Preparation:

-

Immediately before use, dissolve the NHS-octanoate in anhydrous DMSO or DMF to a concentration of 10-100 mM.

-

-

Labeling Reaction:

-

Calculate the required volume of the NHS-octanoate stock solution to achieve the desired molar excess over the protein. A starting point is a 10- to 20-fold molar excess of NHS-octanoate to protein. This ratio may need to be optimized for each specific protein.

-

While gently vortexing, add the NHS-octanoate stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess NHS-octanoate.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted NHS-octanoate and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

-

-

Characterization of the Labeled Protein:

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Assess the degree of labeling (DOL), which is the average number of octanoyl groups per protein molecule. This can be determined by mass spectrometry.[8]

-

Confirm the integrity and purity of the labeled protein by SDS-PAGE.

-

Verify the biological activity of the protein using a relevant functional assay.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical protein labeling experiment with NHS-octanoate. The optimal values for a specific protein should be determined empirically.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Ratio (NHS-octanoate:Protein) | 10:1 to 50:1 | This ratio often requires optimization for each protein. |

| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction with primary amines.[5][6] |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times may increase labeling but also risk protein degradation. |

| Degree of Labeling (DOL) | Variable | To be determined by mass spectrometry. |

| Labeling Efficiency | Variable | Depends on protein concentration, molar ratio, and reaction conditions. |

| Stability of the Amide Bond | High | The formed amide bond is chemically stable under physiological conditions. |

Visualizations

Experimental Workflow for NHS-Octanoate Protein Labeling

Caption: Workflow for labeling proteins with NHS-octanoate.

Chemical Reaction of NHS-Octanoate with a Protein Amine

Caption: Reaction of NHS-octanoate with a primary amine on a protein.

Signaling Pathway of Octanoylated Ghrelin

Caption: Signaling pathway of octanoylated ghrelin.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 7. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Peptide Bioconjugation with 2,5-Dioxopyrrolidin-1-yl Octanoate

Introduction

The functionalization of peptides through acylation is a pivotal strategy in drug development and chemical biology. The addition of a lipidic chain, such as an octanoyl group, can significantly alter a peptide's physicochemical properties, including its hydrophobicity, membrane permeability, and metabolic stability. These modifications can enhance therapeutic efficacy by improving pharmacokinetics and bioavailability. A prominent biological example is ghrelin, a 28-amino acid peptide hormone that requires octanoylation on a specific serine residue (Ser3) to activate its receptor, the growth hormone secretagogue receptor (GHS-R1a), and regulate appetite and metabolism.[1][2] This unique post-translational modification, catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), underscores the importance of acylation in modulating peptide function.[1][3][4][5][6]

This document provides a detailed protocol for the chemical bioconjugation of peptides with 2,5-dioxopyrrolidin-1-yl octanoate (NHS-octanoate), a reagent that allows for the covalent attachment of an octanoyl group to primary amine functionalities within a peptide sequence, such as the N-terminus or the side chain of a lysine residue. The reaction proceeds via nucleophilic attack of the amine on the N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. This method offers a straightforward approach to synthesizing octanoylated peptides for research and therapeutic development.

Principle of the Reaction

The bioconjugation of peptides with this compound is based on the reaction of the NHS ester with a primary amine. The NHS group is an excellent leaving group, facilitating the acylation of the amine under mild conditions. The reaction is pH-dependent, with optimal reactivity occurring at a slightly alkaline pH (typically 8.0-9.0) where the primary amine is deprotonated and thus more nucleophilic.[7]

Caption: General reaction scheme for peptide octanoylation using NHS-octanoate.

Experimental Protocols

Materials and Reagents

-

Peptide with a free primary amine (N-terminal or Lysine side-chain)

-

This compound (NHS-octanoate)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium bicarbonate buffer or 0.1 M phosphate buffer, pH 8.3-8.5[7]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification Solvents: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic acid (TFA)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mass Spectrometer (e.g., LC-MS) for analysis

Protocol 1: N-Terminal or Lysine Side-Chain Octanoylation of a Peptide in Solution

This protocol outlines the direct acylation of a primary amine on a peptide in a solution-phase reaction.

-

Peptide Dissolution: Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[7] Ensure the peptide is fully dissolved. Gentle sonication may be required.

-

Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to a high concentration (e.g., 10-50 mg/mL).[7] Aqueous solutions of NHS esters should be used immediately due to their susceptibility to hydrolysis.[7]

-

Acylation Reaction:

-

Add the dissolved NHS-octanoate to the stirring peptide solution. The molar ratio of NHS-octanoate to peptide can be varied, but a starting point of 5-10 fold molar excess of the NHS ester is recommended to drive the reaction to completion.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time will depend on the specific peptide and should be determined empirically.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time points (e.g., 30, 60, 120, and 240 minutes) and analyzing them by analytical RP-HPLC or LC-MS. Look for the appearance of a new, more hydrophobic peak corresponding to the octanoylated peptide and the disappearance of the starting peptide peak.

-

Quenching: Once the reaction is deemed complete, quench any unreacted NHS-octanoate by adding a quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Allow the quenching reaction to proceed for 30 minutes at room temperature.

-

Purification: Purify the octanoylated peptide from the reaction mixture using preparative RP-HPLC with a C18 column. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used for elution.[8] Collect fractions corresponding to the desired product peak.

-

Product Characterization:

-

Confirm the purity of the collected fractions using analytical RP-HPLC. A purity of >95% is often desired.[8]

-

Verify the molecular weight of the octanoylated peptide using LC-MS to confirm successful conjugation.[8] The expected mass increase corresponds to the mass of the octanoyl group (C8H15O), which is 127.23 Da.

-

-

Lyophilization and Storage: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white powder.[8] Store the lyophilized octanoylated peptide at -20°C or -80°C for long-term stability.[8]

Data Presentation

Table 1: Representative Reaction Parameters for Peptide Octanoylation

| Parameter | Recommended Range | Notes |

| Peptide Concentration | 1-10 mg/mL | Dependent on peptide solubility. |

| Molar Ratio (NHS-octanoate:Peptide) | 5:1 to 10:1 | Higher excess may be needed for less reactive amines. |

| Reaction pH | 8.0 - 9.0 | Optimal for deprotonation of primary amines.[7][9] |

| Reaction Time | 1 - 4 hours | Monitor by LC-MS or RP-HPLC for completion. |

| Reaction Temperature | Room Temperature | Higher temperatures may increase hydrolysis of the NHS ester. |

| Quenching Agent | 1 M Tris-HCl or Glycine | Added in excess to consume unreacted NHS-octanoate. |

Table 2: Expected Mass Shift upon Octanoylation

| Modification | Chemical Formula | Mass Shift (Monoisotopic) |

| Octanoylation | C8H15O | +127.23 Da |

Visualization of Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of the Site of the Octanoic Acid Post-Translational Modification in Human Ghrelin Using Electron Transfer Dissociation | Technology Networks [technologynetworks.com]

- 3. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ghrelin octanoylation mediated by an orphan lipid transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Identification of the acyltransferase that octanoylates ghrelin, an appetite-stimulating peptide hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibody Modification with NHS-Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimidyl-octanoate (NHS-octanoate) is an amine-reactive chemical crosslinker used to covalently attach a hydrophobic eight-carbon aliphatic chain (octanoyl group) to proteins, particularly antibodies. This modification is achieved through the reaction of the NHS ester with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[1] The introduction of octanoyl groups can be utilized in various applications, including the development of antibody-drug conjugates (ADCs), modifying the pharmacokinetic properties of an antibody, or for basic research into the effects of lipidation on antibody function.

The addition of a hydrophobic moiety like octanoate can significantly alter the physicochemical properties of an antibody.[2] An increase in hydrophobicity may enhance a protein's interaction with cell membranes or other hydrophobic surfaces. However, it can also lead to challenges such as decreased solubility, increased aggregation tendency, and potential changes in conformational stability.[2][3][4][5] Therefore, a careful and controlled conjugation process, followed by thorough characterization of the modified antibody, is crucial.

These application notes provide a detailed protocol for the modification of antibodies with NHS-octanoate, methods for characterization, and a discussion of the potential implications of this modification.

Data Presentation

Table 1: Recommended Reaction Conditions for NHS-Octanoate Antibody Conjugation

| Parameter | Recommended Range/Value | Rationale & Considerations |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. A starting concentration of 2-5 mg/mL is often recommended. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the antibody for reaction with the NHS ester and must be avoided. |

| Reaction pH | 7.5 - 8.5 | The reaction is pH-dependent. The amino groups on the antibody need to be deprotonated to be nucleophilic. At pH below 7.5, the reaction is slow. Above pH 8.5, hydrolysis of the NHS ester becomes significant, reducing conjugation efficiency. |

| NHS-Octanoate Solvent | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive. A fresh solution in a dry organic solvent should be prepared immediately before use to prevent hydrolysis. |

| Molar Excess of NHS-Octanoate | 5 - 50 fold | The desired degree of labeling (DOL) is controlled by the molar ratio of NHS-octanoate to antibody. A higher molar excess will result in a higher DOL. This needs to be optimized for each specific antibody and application. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes). Reactions at 4°C can proceed for longer (2-4 hours or overnight) and may help to minimize antibody degradation for sensitive proteins. |

| Reaction Time | 30 minutes - 4 hours | Reaction time is dependent on temperature and pH. Prolonged reaction times can lead to hydrolysis of the NHS ester. |

| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 7.5 | Addition of a primary amine-containing buffer will quench any unreacted NHS-octanoate, preventing further modification. |

Table 2: Illustrative Data for Degree of Labeling (DOL) with Varying Molar Excess of NHS-Octanoate

The following data is illustrative and serves as a starting point for optimization. The actual DOL will depend on the specific antibody, its lysine content and accessibility, and the precise reaction conditions.

| Molar Excess of NHS-Octanoate to Antibody | Expected Degree of Labeling (DOL) | Observations |

| 5:1 | 1 - 3 | Low level of modification. May be suitable for applications where minimal perturbation of the antibody is desired. |

| 10:1 | 3 - 6 | Moderate level of modification. A common starting point for many applications. |

| 20:1 | 6 - 10 | Higher level of modification. Increased risk of affecting antigen binding, solubility, and stability. |

| 50:1 | > 10 | High level of modification. Significant risk of antibody aggregation and loss of function.[6] |

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

It is critical to ensure the antibody is in a suitable buffer free of any primary amines.

Materials:

-

Antibody solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column or dialysis cassette with an appropriate molecular weight cutoff (MWCO) for the antibody (e.g., 10-40 kDa).

Procedure:

-

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), it must be purified.

-

Buffer Exchange: Perform buffer exchange into PBS, pH 7.4, using either a desalting column or dialysis.

-

Desalting Column: Follow the manufacturer's instructions for column equilibration and sample application.

-

Dialysis: Dialyze the antibody solution against 1000-fold excess of PBS at 4°C for at least 4 hours, with at least two buffer changes.

-

-

Determine the concentration of the antibody solution using a spectrophotometer at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 mL/(mg·cm) can be used.

-

Adjust the antibody concentration to the desired level (e.g., 2 mg/mL) with PBS.

Protocol 2: NHS-Octanoate Conjugation to Antibody

Materials:

-

Prepared antibody solution in PBS, pH 7.4

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

NHS-octanoate

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Tris-HCl, pH 7.5 (for quenching)

Procedure:

-

Prepare Reaction Buffer: Add 1/9th volume of 1 M Sodium Bicarbonate buffer, pH 8.3, to the antibody solution to raise the final pH to approximately 8.0-8.3. For example, add 10 µL of 1 M Sodium Bicarbonate to 90 µL of antibody solution.

-

Prepare NHS-Octanoate Stock Solution: Immediately before use, dissolve NHS-octanoate in anhydrous DMSO to a concentration of 10 mg/mL.

-

Calculate the Volume of NHS-Octanoate to Add:

-

First, calculate the moles of antibody in the reaction.

-

Determine the desired molar excess of NHS-octanoate (e.g., 20-fold).

-

Calculate the moles of NHS-octanoate required.

-

Using the concentration of the NHS-octanoate stock solution, calculate the volume to add to the reaction. Ensure the final volume of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.

-

-

Conjugation Reaction: Add the calculated volume of the NHS-octanoate stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quench the Reaction: Add 1/10th volume of 1 M Tris-HCl, pH 7.5, to the reaction mixture and incubate for 15-30 minutes at room temperature to quench any unreacted NHS-octanoate.

Protocol 3: Purification of Octanoylated Antibody

Materials:

-

Quenched reaction mixture

-

Desalting column or dialysis cassette

-

PBS, pH 7.4

Procedure:

-

Remove the unreacted NHS-octanoate and byproducts (N-hydroxysuccinimide) by buffer exchange into PBS, pH 7.4.

-

Use a desalting column or dialysis as described in Protocol 1.

-

Collect the purified octanoylated antibody.

-

Measure the final concentration of the modified antibody at A280.

-

Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Consider adding a cryoprotectant like glycerol for frozen storage.

Protocol 4: Characterization of Octanoylated Antibody

1. Degree of Labeling (DOL) Determination (Illustrative for a chromophore-less modification):

Since octanoate does not have a significant absorbance, direct spectrophotometric determination of DOL is not possible as it is for fluorescent dyes.[7][8][9] Mass spectrometry is the most accurate method.

-

Mass Spectrometry (MS):

-

Analyze the intact unlabeled and octanoylated antibody by LC-MS.

-

The mass of an octanoyl group is 126.19 Da (C8H14O). The addition of each octanoyl group to the antibody will result in a mass shift.

-

The number of octanoyl groups can be determined by the mass difference between the modified and unmodified antibody. The average DOL can be calculated from the distribution of different species.[10]

-

2. Assessment of Aggregation:

-

Size Exclusion Chromatography (SEC):

-

Analyze the purified octanoylated antibody by SEC-HPLC.

-

Compare the chromatogram to that of the unmodified antibody.

-

An increase in the area of high molecular weight peaks indicates aggregation.[11]

-

3. Assessment of Hydrophobicity:

-

Hydrophobic Interaction Chromatography (HIC):

4. Functional Assessment:

-

Antigen Binding Affinity (e.g., ELISA or Surface Plasmon Resonance - SPR):

-

Perform a binding assay to determine the affinity (e.g., KD) of the octanoylated antibody to its target antigen.

-

Compare the binding affinity to that of the unmodified antibody. A significant increase in the KD value indicates a loss of binding affinity.[13]

-

Mandatory Visualization

Caption: Experimental workflow for antibody modification with NHS-octanoate.

Caption: Simplified ghrelin receptor (GHS-R1a) signaling pathway.

Application Notes

Implications of Increased Hydrophobicity

The addition of octanoyl groups to an antibody increases its surface hydrophobicity. This can have several consequences that need to be carefully evaluated:

-

Aggregation: Increased hydrophobicity is a major driver of protein aggregation.[2][3][4][5] Hydrophobic patches on the surface of different antibody molecules can interact, leading to the formation of soluble and insoluble aggregates. Aggregation is a critical quality attribute to monitor as it can lead to loss of therapeutic efficacy and increased immunogenicity.[14][15]

-

Stability: The conformational stability of the antibody may be altered. The introduction of hydrophobic moieties could disrupt the native structure, particularly if lysine residues in structurally important regions are modified. This can make the antibody more susceptible to denaturation by heat or other stresses.[2]

-